2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate
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Overview
Description
2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom at the 5-position of the nicotinate ring and an ethoxyphenylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromonicotinic acid and 4-ethoxyaniline.
Coupling Reaction: The 5-bromonicotinic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-ethoxyaniline to form the amide bond.
Esterification: The resulting intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinates with various functional groups.
Scientific Research Applications
2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: This compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-bromonicotinate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-bromonicotinate
Uniqueness
2-((4-ethoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is unique due to the presence of the ethoxyphenylamino group, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-2-22-14-5-3-13(4-6-14)19-15(20)10-23-16(21)11-7-12(17)9-18-8-11/h3-9H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBJHQJGMPROGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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